![molecular formula C8H9N3 B1396736 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1289082-81-0](/img/structure/B1396736.png)
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Overview
Description
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds are known to inhibit multiple receptor tyrosine kinases .
Mode of Action
It is suggested that similar compounds work by inhibiting the activity of their target proteins .
Biochemical Pathways
The inhibition of receptor tyrosine kinases by similar compounds can affect various cellular processes, including cell growth and differentiation .
Result of Action
The inhibition of receptor tyrosine kinases by similar compounds can lead to changes in cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell growth and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with various proteins involved in cell signaling, such as kinases, which further modulates cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFRs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and RAS-MEK-ERK pathways, which are critical for cell survival and proliferation. By altering these pathways, this compound can induce cell cycle arrest and promote cell death in various cancer cell lines.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can maintain its inhibitory effects on FGFRs for extended periods, leading to sustained suppression of cell proliferation and induction of apoptosis . Degradation products may form over time, which could potentially alter its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential. For example, the compound’s ability to accumulate in cancer cells enhances its efficacy as an anticancer agent.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria. These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions. The process can be summarized in the following steps:
Preparation of Pyrrole-derived α,β-alkynyl Ketones: This involves the reaction of pyrrole with alkynyl ketones.
Cyclization: The cyclization of the intermediate compounds is often catalyzed by gold or other transition metals.
Final Product Formation: The final step involves the formation of the desired this compound through further cyclization and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy.
Biological Studies: It is used in studies related to immune modulation and inflammation due to its potential effects on various signaling pathways.
Drug Discovery: The compound serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine Derivatives: These compounds share a similar core structure and are also explored for their biological activities, particularly as kinase inhibitors.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug discovery. Its ability to inhibit multiple receptor tyrosine kinases sets it apart from other similar compounds, providing a broader range of therapeutic applications .
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHKCWLPGIUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
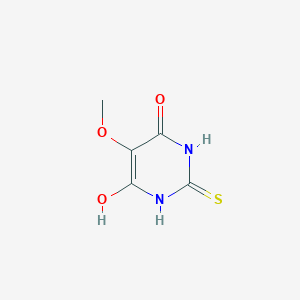


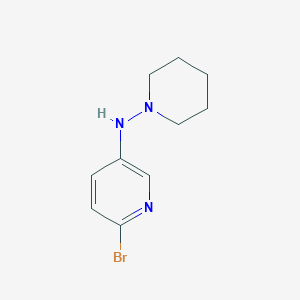
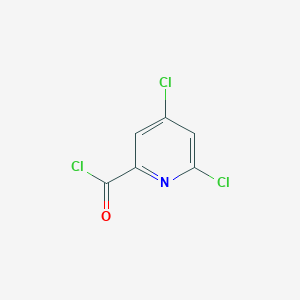
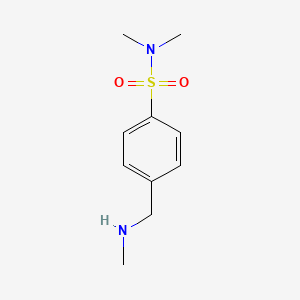
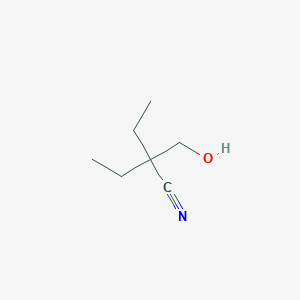
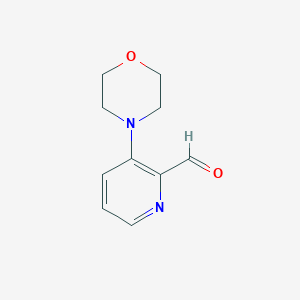

![4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1396671.png)
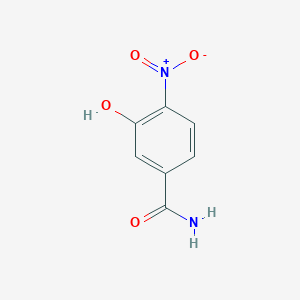
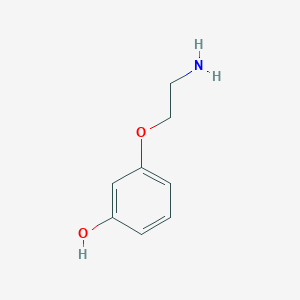
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
